2-Amino-3-pentafluoroethyloxy-propionic acid is a specialized organic compound characterized by its unique structure and properties. This compound is classified within the broader category of amino acids, specifically as a derivative of propanoic acid. Its chemical structure includes a pentafluoroethoxy group, which contributes to its distinct properties and potential applications in various scientific fields.
The compound is synthesized through specific chemical processes and is primarily used in research settings. It falls under the classification of small molecules and is recognized for its experimental applications in biochemical studies. The presence of fluorine atoms in its structure enhances its reactivity and solubility characteristics compared to traditional amino acids.
The synthesis of 2-Amino-3-pentafluoroethyloxy-propionic acid typically involves multi-step organic reactions that incorporate fluorinated reagents. The following methods are commonly employed:
The molecular structure of 2-Amino-3-pentafluoroethyloxy-propionic acid can be represented as follows:
2-Amino-3-pentafluoroethyloxy-propionic acid can participate in various chemical reactions, including:
The mechanism of action for 2-Amino-3-pentafluoroethyloxy-propionic acid primarily revolves around its interactions at the molecular level:
Experimental data suggest that compounds with similar structures exhibit significant biological activity, which may be explored further in pharmacological studies.
The compound has potential applications in several scientific domains:
The synthesis of 2-amino-3-pentafluoroethyloxy-propionic acid (C~5~H~6~F~5~NO~3~) hinges on strategic formation of the C–O–C~2~F~5~ bond, leveraging the unique reactivity of pentafluoroethyl groups. Two principal methodologies dominate: nucleophilic ether synthesis and epoxide ring-opening reactions. In nucleophilic approaches, glycine equivalents serve as scaffolds for O-alkylation. For example, metal-activated glycine enolates (e.g., lithium or magnesium salts) react with pentafluoroethyl bromide (C~2~F~5~Br) under phase-transfer conditions, achieving moderate yields (45–65%) [2]. Challenges include competitive N-alkylation and incomplete regiocontrol, necessitating protecting-group strategies such as phthalimide or tert-butoxycarbonyl (Boc) groups [2] [8].
Alternatively, epoxide ring-opening offers superior regioselectivity. Optically active glycidol derivatives undergo nucleophilic attack by pentafluoroethoxide anions (C~2~F~5~O^−^), catalyzed by Lewis acids like BF~3~·Et~2~O. This method preserves stereochemical integrity while incorporating the fluorinated ether, yielding trans-configured products (>80% diastereomeric excess) [2]. Recent advances utilize asymmetric epoxidation of allyl glycine precursors, where chiral catalysts (e.g., Sharpless or Jacobsen systems) install epoxide stereocenters prior to C~2~F~5~O^−^ addition [5].
Table 1: Fluorinated Ether Incorporation Methods
Method | Reagents | Yield (%) | Regioselectivity | Key Limitation |
---|---|---|---|---|
Nucleophilic Alkylation | C~2~F~5~Br, Glycine enolate | 45–65 | Moderate | N-alkylation side products |
Epoxide Ring-Opening | C~2~F~5~O^−^, Glycidol derivative | 70–85 | High | Requires chiral auxiliaries |
Catalytic Asymmetric | Chiral catalyst, Allyl glycine | 75–90 | Excellent | Catalyst cost |
Stereocontrol at the C2 carbon is critical for biological activity. Chiral pool derivatization exploits natural amino acids like serine, where stereoselective O-alkylation introduces the pentafluoroethyloxy moiety. However, side-chain modification risks racemization at C2, necessitating mild conditions (e.g., silver oxide-mediated alkylation) to retain enantiopurity (>95% ee) [9].
Diastereoselective glycine alkylation represents a robust alternative. Chiral nickel(II) complexes of Schiff bases derived from glycine and (R)- or (S)-o-[N-(N-benzylprolyl)amino]benzophenone (BPB) enable enantioselective alkylation. When combined with pentafluoroethyl tosylate (C~2~F~5~OTs), this method achieves up to 92% ee for the (S)-isomer [2]. The bulky BPB auxiliary shields one enolate face, directing C–O bond formation with precise stereocontrol.
For industrial-scale production, dynamic kinetic resolution (DKR) integrates racemization and resolution. Racemic 2-amino-3-pentafluoroethyloxy-propanoic acid undergoes enzymatic resolution using immobilized acylases (e.g., Aspergillus oryzae), yielding enantiopure (R)- or (S)-forms in >85% ee. Racemization is facilitated by pyridoxal-5′-phosphate (PLP), enabling near-quantitative conversion [5].
Table 2: Stereocontrol Strategies for the α-Amino Acid Backbone
Strategy | Chiral Source | ee (%) | Scale Feasibility |
---|---|---|---|
Chiral Pool Derivatization | L-Serine | >95 | Laboratory |
Auxiliary-Mediated Alkylation | (R)-BPB-Ni(II) complex | 90–92 | Pilot plant |
Dynamic Kinetic Resolution | Acylase/PLP system | 85–90 | Industrial |
Solution-phase synthesis remains dominant for large-scale production due to simplified reaction monitoring and purification. The patent WO2004043905A1 describes a solution-phase route where a racemic oxysilane carboxylic acid derivative undergoes ring-opening with ammonia, followed by pentafluoroethyloxy introduction and deprotection. Yields exceed 75% with HPLC purity >98% [2]. Advantages include compatibility with high-temperature reactions (e.g., 100°C for etherification) and standard workup techniques (extraction, crystallization). However, multi-step sequences require intermediate isolations, cumulatively reducing efficiency.
Solid-phase peptide synthesis (SPPS) enables rapid derivatization but faces hurdles with fluorinated ethers. Wang or Rink amide resins anchor Fmoc-protected serine, but O-alkylation with C~2~F~5~I is inefficient on-resin (<30% yield). Steric hindrance from the resin matrix and competing side reactions limit utility [6]. Hybrid approaches resolve this: solution-phase installation of pentafluoroethyloxy onto serine, followed by resin loading and chain elongation. This method achieves 65% overall yield for tripeptides incorporating the fluorinated amino acid [8].
Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 70–85% | 40–65% |
Purification | Crystallization/Chromatography | Resin Cleavage & HPLC |
Scalability | Kilogram-scale feasible | Milligram to gram-scale |
Fluorinated Ether Incorporation | Efficient (pre-assembly) | Challenging (on-resin) |
Industrial Applicability | High (patent WO2004043905A1) | Limited to research |
Post-synthetic modifications diversify the core structure for structure-activity relationship (SAR) studies. Amine protection/deprotection is foundational: Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups shield the α-amino group during peptide coupling. Boc removal with trifluoroacetic acid (TFA) or Fmoc cleavage with piperidine proceeds quantitatively without disturbing the fluorinated ether [2] [8].
Carboxylate activation enables peptide bond formation. Esterification (e.g., methyl or benzyl esters) facilitates coupling via mixed anhydrides or carbodiimides. For example, HOBt/DIC-mediated coupling with proline methyl ester yields dipeptides in >80% purity [6]. Alternatively, the carboxylate is converted to acyl azides for Curtius rearrangement, generating ureas or carbamates with bioactive motifs.
Side-chain engineering optimizes physicochemical properties. N-Acylation with pentafluorophenyl esters introduces lipophilic groups, enhancing blood-brain barrier permeability. Thioether formation via Michael addition—using the amine to attack electrophiles like 2-oxopropylsulfanyl derivatives—generates branched analogs (e.g., 2-amino-3-(2-oxopropylsulfanyl)propanoic acid derivatives) [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1